tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate
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Overview
Description
tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process may include the following steps:
Formation of the Intermediate: The starting material, 2-(benzyloxy)pyridine, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate intermediate.
Purification: The intermediate is purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield amines or alcohols, depending on the reducing agent used.
Substitution: The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for nucleophilic aromatic substitution often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine or benzyl alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate is used as a building block in organic synthesis. It serves as a protected amine that can be deprotected under mild conditions to yield the free amine, which is useful in peptide synthesis and other organic transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Medicine: The compound’s ability to form stable carbamate linkages makes it useful in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug, improving bioavailability and reducing side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity profile allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate involves its ability to undergo deprotection reactions to release the free amine. This process is typically catalyzed by acids or heat, leading to the cleavage of the carbamate group. The free amine can then participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: A closely related compound with similar protective properties for amines.
tert-Butyl N-(pyridin-4-yl)carbamate: Another similar compound where the benzyloxy group is replaced by a pyridine ring.
Uniqueness: tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate stands out due to the presence of both the benzyloxy and pyridine groups, which confer unique reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
tert-butyl N-(2-phenylmethoxypyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)22-16(20)19-14-9-10-18-15(11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICLLAXNJSXDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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